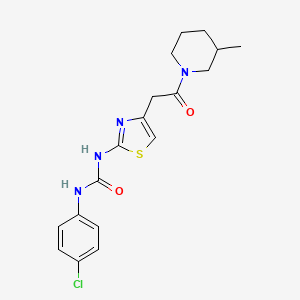
1-(4-Chlorophenyl)-3-(4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-3-(4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as TAK-659 and has been extensively studied for its role in the treatment of various diseases.
作用机制
TAK-659 exerts its therapeutic effects by inhibiting the activity of BTK, which is an important signaling molecule in B-cell receptor (BCR) signaling pathway. By inhibiting BTK, TAK-659 prevents the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant biochemical and physiological effects in various disease models. It has been shown to inhibit the growth of cancer cells, including lymphoma and leukemia cells, by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory effects in various disease models, including rheumatoid arthritis and lupus.
实验室实验的优点和局限性
TAK-659 has several advantages and limitations for lab experiments. One of the main advantages is its high potency and selectivity for BTK, which makes it an ideal tool for studying the role of BTK in various disease models. However, one of the limitations is its poor solubility, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of TAK-659. One of the main areas of research is the development of new analogs with improved pharmacokinetic properties, including solubility and bioavailability. Another area of research is the identification of new disease indications for TAK-659, including autoimmune diseases and other types of cancer.
In conclusion, TAK-659 is a promising chemical compound with potential therapeutic applications in various diseases. Its mechanism of action and biochemical and physiological effects have been extensively studied, and it has shown significant promise in preclinical studies. Further research is needed to fully understand its therapeutic potential and to develop new analogs with improved pharmacokinetic properties.
合成方法
The synthesis of TAK-659 involves the reaction between 4-chlorophenyl isocyanate and 2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-4-ylamine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by further reaction with urea.
科学研究应用
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival.
属性
IUPAC Name |
1-(4-chlorophenyl)-3-[4-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2S/c1-12-3-2-8-23(10-12)16(24)9-15-11-26-18(21-15)22-17(25)20-14-6-4-13(19)5-7-14/h4-7,11-12H,2-3,8-10H2,1H3,(H2,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUIUCCNWVAVDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

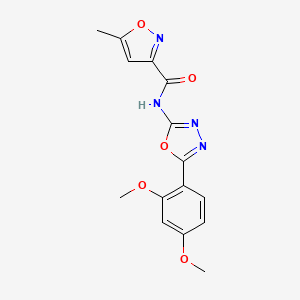
![N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)glycine](/img/structure/B2860284.png)
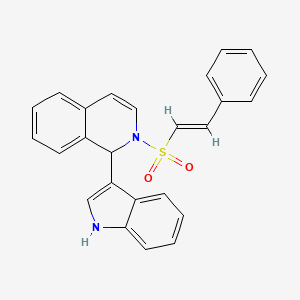
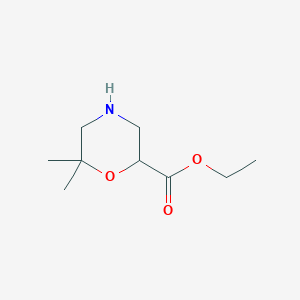
![7-cyclopropyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2860290.png)

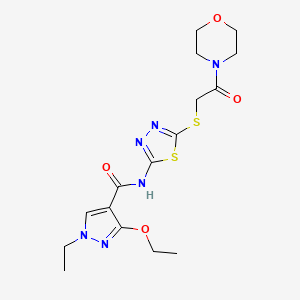
![3-(2-Methoxyphenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2860293.png)
![2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 3-chlorobenzoate](/img/structure/B2860294.png)

![N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2860300.png)


![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2860306.png)